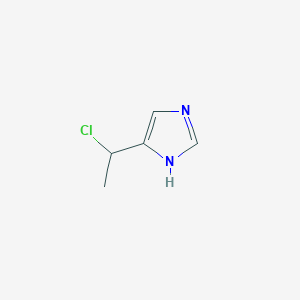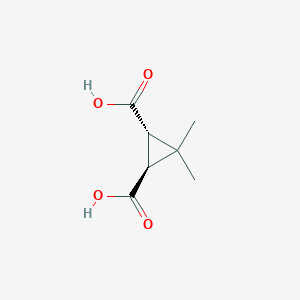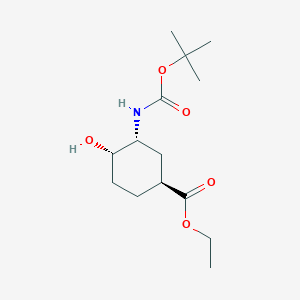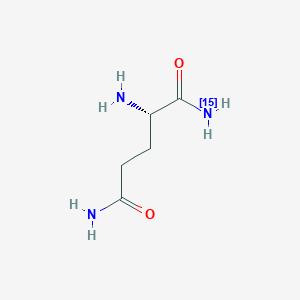![molecular formula C13H11F3N2O B12948706 2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12948706.png)
2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with its unique trifluoromethyl group, exhibits interesting chemical and biological properties, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol typically involves the cycloaddition of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation to yield pyrazoles .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors for the cycloaddition reactions. The use of catalysts like ruthenium or copper can enhance the efficiency and selectivity of the reactions, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Bromine, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives
Applications De Recherche Scientifique
2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against drug-resistant bacteria
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
- 2-(3-(Trifluoromethyl)phenyl)furo[3,2-c]pyridine .
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole .
Comparison:
Uniqueness: The presence of the trifluoromethyl group in 2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol imparts unique electronic properties, enhancing its reactivity and biological activity compared to other similar compounds.
Applications: While similar compounds may also exhibit antimicrobial or anticancer properties, the specific structure of this compound allows for more targeted applications in medicinal chemistry and material science
Propriétés
Formule moléculaire |
C13H11F3N2O |
|---|---|
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)9-4-1-3-8(7-9)11-12(19)10-5-2-6-18(10)17-11/h1,3-4,7,19H,2,5-6H2 |
Clé InChI |
ZTRHRBVUADEFAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=NN2C1)C3=CC(=CC=C3)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12948630.png)
![7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B12948631.png)
![trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid](/img/structure/B12948638.png)
![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12948642.png)


![2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948665.png)


![2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole](/img/structure/B12948670.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12948672.png)



